Methylaminomethanol

Description

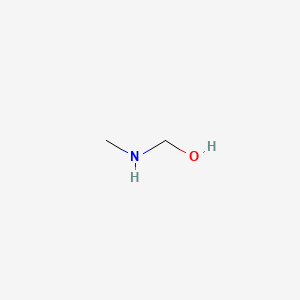

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methylaminomethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c1-3-2-4/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXGZAJMDLJLMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50412977 | |

| Record name | Methylaminomethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50412977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-38-2 | |

| Record name | Methylaminomethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50412977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of Methylaminomethanol

Quantum Chemical Characterization of Molecular Structures

Quantum chemical methods are fundamental in elucidating the molecular structures and properties of chemical compounds. These computational techniques, ranging from ab initio to density functional theory (DFT), provide deep insights into the geometric and electronic characteristics of molecules like methylaminomethanol. mdpi.comnumberanalytics.comnih.gov

Conformational Analysis and Energetic Profiles of this compound Isomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound (CH₃NHCH₂OH), several conformers exist due to the rotation around its single bonds.

A systematic computational study has identified various conformers of this compound and calculated their energetic profiles. acs.org The most stable conformer was identified as 3-1 (GG'), which contrasts with earlier reports that suggested 3-3 (GG) was the lowest-energy structure. acs.org The two lowest-energy conformers differ primarily in the rotation of the hydroxyl (OH) group. acs.org

Key findings from the conformational analysis include:

Conformers 3-1, 3-2, and 3-3 are energetically very close, with a difference of only 0.3 kcal/mol. acs.org

The O–H···N distance in both 3-1 and 3-2 is 2.7 Å, while the N–H···O distance is shorter in 3-1 (2.7 Å) compared to 3-2 (2.8 Å), contributing to the slightly greater stability of 3-1. acs.org

These low-energy conformers have a significant probability of existence at temperatures between 100–150 K. acs.org

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (D) | Key Distances (Å) |

|---|---|---|---|

| 3-1 (GG') | 0.0 | 1.47 | O–H···N = 2.7, N–H···O = 2.7 |

| 3-2 | ~0.3 | 1.60 | O–H···N = 2.7, N–H···O = 2.8 |

| 3-3 (GG) | ~0.3 | 1.96 | N/A |

Relative Isomeric Stability and Interconversion Pathways of C₂H₇NO Species

This compound is one of eight structural isomers with the chemical formula C₂H₇NO. acs.org Computational studies have systematically explored this chemical space, revealing a wide range of stabilities among the isomers. acs.org The energy of these isomers spans approximately 49.1 kcal/mol. acs.org

1-aminoethanol is the most stable isomer, serving as the global minimum on the potential energy surface. acs.org this compound is a higher-energy species, calculated to be 11.5 kcal/mol less stable than 1-aminoethanol. acs.org The relative stability of these isomers is crucial for understanding their potential presence in various environments, such as the interstellar medium (ISM). acs.orgresearchgate.net Interestingly, 2-aminoethanol is the only C₂H₇NO isomer that has been detected in the ISM to date. acs.org

The interconversion between these isomers can occur through various reaction pathways, often involving significant energy barriers. solubilityofthings.comresearchgate.net Understanding these pathways is key to predicting the likelihood of one isomer transforming into another under specific conditions. researchgate.net

| Isomer | Relative Energy (kcal/mol) | Detected in ISM? |

|---|---|---|

| 1-aminoethanol | 0.0 | No |

| 2-aminoethanol | 7.6 | Yes |

| This compound | 11.5 | No |

Ab Initio and Density Functional Theory (DFT) Studies of Ground State Geometries

Both ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to determine the ground state geometries of molecules with high accuracy. mdpi.comwikipedia.orgaps.org These methods solve the Schrödinger equation, or a simplified form of it, to find the lowest energy arrangement of atoms in a molecule. numberanalytics.comacmm.nl

For the C₂H₇NO isomers, including this compound, ground state geometries have been optimized using methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). acs.org The geometries are typically optimized at one level of theory (e.g., MP2/aug-cc-pVTZ) and then the energies are refined at a higher level (e.g., CCSD(T)/aug-cc-pVTZ) to achieve greater accuracy. acs.orgchemrxiv.org

These calculations provide detailed structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com For instance, the MP2/aug-cc-pVTZ optimized geometries of the most stable conformers of each C₂H₇NO isomer have been reported, providing a solid foundation for understanding their structural characteristics. acs.org DFT methods are also widely used for their balance of computational cost and accuracy in predicting molecular structures. mdpi.comwikipedia.org

Elucidation of Reaction Mechanisms via Computational Methodologies

Computational chemistry plays a crucial role in mapping out the intricate pathways of chemical reactions, identifying transient species, and understanding the energetic landscape of these transformations.

Formation Reaction Pathways and Transition State Analysis

The formation of this compound has been investigated through computational studies, particularly its synthesis from the reaction of formaldehyde (B43269) (H₂CO) and methylamine (B109427) (CH₃NH₂). aanda.org This reaction is a nucleophilic addition where the nitrogen atom of methylamine attacks the carbonyl carbon of formaldehyde. aanda.org

Computational methodologies are used to trace the entire reaction pathway, from reactants to products, through a series of intermediate steps. mdpi.comnih.gov A critical aspect of this analysis is the identification and characterization of transition states (TS). mdpi.com A transition state represents the highest energy point along the reaction coordinate and is a key factor in determining the reaction rate. savemyexams.com

For the formation of this compound, the process involves not just the initial nucleophilic attack but also a subsequent hydrogen transfer from the nitrogen atom to the oxygen atom. aanda.org The energy barrier for this process, known as the activation energy, has been computationally and experimentally determined. aanda.org The search for transition states and the tracing of the intrinsic reaction coordinate (IRC) path are standard procedures to confirm that a located transition state indeed connects the reactants and products. mdpi.com

Catalytic Effects on Reaction Energetics and Intermediates

Catalysts can significantly alter the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy. savemyexams.comlibretexts.orgunacademy.com The effect of catalysts on the formation of this compound has also been a subject of computational investigation. colab.ws

Theoretical Determination of Kinetic Rate Constants for Formation and Degradation

The formation of this compound (CH₃NHCH₂OH) in astrophysical environments, such as interstellar ices, is a key area of theoretical investigation. Studies have focused on its synthesis from the reaction of formaldehyde (H₂CO) and methylamine (CH₃NH₂), particularly at low temperatures in water ice analogs. aanda.org Experimental and theoretical work has shown that this reaction can proceed in interstellar ices as they are gently warmed in environments like young stellar objects. aanda.org

The activation energy for the formation of this compound in these ice analogs has been measured at 1.1 ± 0.05 kJ mol⁻¹. aanda.orgaanda.org Kinetic models use rate coefficients derived from such experiments, often in the form k = ν₀exp(−E/RT), where ν₀ is the pre-exponential factor, E is the activation energy, and T is the temperature. aanda.org For the reaction involving ¹⁴N-methylamine, the rate coefficient has been determined as k₁₄N = 1.5 ± 0.1 × 10⁻²exp(− 1100 ± 50/RT) s⁻¹. aanda.org These experimentally derived kinetic parameters are crucial inputs for theoretical models that simulate the chemical evolution of interstellar ices and predict the abundance of complex organic molecules. aanda.orgresearchgate.net

The degradation of this compound has also been studied theoretically, with a focus on its stability against UV radiation. aanda.org In one study, pure this compound was irradiated with a UV hydrogen lamp, and its photolysis was monitored. aanda.org The decay followed a first-order kinetic rate, with a corresponding kinetic constant of approximately 7 ± 0.8 × 10⁻⁴ s⁻¹. From this, the photo-destruction cross-section was estimated to be σ_photo = 3 ± 0.4 × 10⁻¹⁹ photon⁻¹ cm². aanda.orgaanda.org This value is vital for astrochemical models to estimate the lifetime of this compound in regions exposed to UV radiation and to understand its contribution to the formation of other molecules, such as N-methylformamide. aanda.org

Prediction of Spectroscopic Parameters for Detection

Computational chemistry is an indispensable tool for predicting the spectroscopic parameters needed to detect molecules in the laboratory and in space. unibo.it For a molecule like this compound, which has not yet been detected in the interstellar medium (ISM), these predictions are essential to guide astronomical searches.

Rotational Constant Calculations to Guide Astronomical Spectroscopic Searches

Most molecules identified in the ISM are detected through rotational spectroscopy, which measures the transitions between rotational energy levels. nih.gov These transitions are unique to each molecule and depend on its moments of inertia, which are defined by the rotational constants (A, B, and C). nih.gov Theoretical calculations can predict these constants with high accuracy, providing the necessary information to search for a molecule's spectral signature in complex astronomical data. unibo.itunibo.it

For this compound, a comprehensive computational analysis has been performed to support its potential detection. nih.govmatilda.science It was identified as a viable, albeit higher-energy (11.5 kcal/mol higher), isomer of C₂H₇NO compared to the global minimum, 1-aminoethanol. nih.govmatilda.science To provide reliable data for radioastronomical searches, its geometry was optimized at the MP2/aug-cc-pVTZ level of theory, with final energy refinements at the CCSD(T)/aug-cc-pVTZ level. nih.gov

Crucially, ground-state rotational constants were calculated by accounting for the effects of molecular vibrations. nih.gov While a simple rigid rotor approximation can provide equilibrium rotational constants, the ground-state constants are more relevant for the low-temperature conditions of the ISM. nih.gov These were obtained by including anharmonic corrections using vibrational perturbation theory to the second order (VPT2), which significantly improves accuracy. nih.govunibo.it These theoretically predicted rotational constants are critical for guiding future spectroscopic searches for this compound in star-forming regions like Sagittarius B2. nih.govmatilda.science

| Parameter | Description | Relevance |

|---|---|---|

| A₀, B₀, C₀ | Ground-state rotational constants | Essential for predicting the frequencies of rotational transitions for astronomical detection. nih.gov |

| Computational Level | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ | High-level quantum chemical method used for accurate energy and geometry calculations. nih.gov |

| Correction Method | Vibrational Perturbation Theory (VPT2) | Includes anharmonic corrections to calculate ground-state constants, which are more accurate for ISM conditions than equilibrium constants. nih.gov |

Vibrational Frequency Computations and Isotopic Shift Predictions

In addition to rotational spectroscopy, vibrational spectroscopy (typically infrared) is a powerful confirmation tool. researchgate.net Theoretical calculations of vibrational frequencies and the prediction of isotopic shifts upon atomic substitution provide a robust method for verifying the experimental identification of a molecule. researchgate.net

The formation of this compound has been confirmed in the laboratory through isotopic substitution experiments, which were directly compared with quantum chemical calculations. researchgate.net In these experiments, this compound was synthesized using both normal methylamine (¹⁴N) and isotopically labeled methylamine (¹⁵N). researchgate.net The infrared spectra of both ¹⁴N-methylaminomethanol and ¹⁵N-methylaminomethanol were measured and compared to theoretical predictions.

The calculations were performed using density functional theory (DFT) with the B3LYP functional and the 6-311G++(2d,2p) basis set. researchgate.net While harmonic calculations tend to overestimate the frequencies of X-H stretching modes, the agreement between the experimental and theoretical isotopic shifts was excellent. researchgate.net For example, the calculated isotopic shift for the C-N stretching mode was 13 cm⁻¹, which matched well with the observed experimental shift of 11 cm⁻¹. researchgate.net Similarly, the calculated shift for the N-H stretching mode was 8 cm⁻¹, close to the experimental value of 7 cm⁻¹. researchgate.net This strong agreement between theory and experiment provides definitive confirmation of the formation of this compound. aanda.orgresearchgate.net

| Vibrational Mode | Experimental Shift (cm⁻¹) | Theoretical Shift (cm⁻¹) |

|---|---|---|

| C-N Stretch | 11 | 13 |

| N-H Stretch | 7 | 8 |

Advanced Computational Methodologies in this compound Research

While direct applications of the most advanced computational methods to this compound are still emerging, these techniques hold significant promise for future research into its properties and reactivity.

Application of Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

Hybrid QM/MM methods are a powerful tool for studying chemical processes in large, complex systems like solutions or enzymes. wikipedia.orgmpg.denih.gov This approach combines the accuracy of quantum mechanics (QM) for a small, chemically active region (e.g., the reacting molecules) with the computational efficiency of molecular mechanics (MM) for the surrounding environment (e.g., solvent molecules or a protein). nih.govresearchgate.net The system is partitioned into a QM region and an MM region, and the interactions between them are carefully modeled through an embedding scheme. researchgate.net

Although no specific QM/MM studies on this compound were found, this methodology is well-suited to investigate its chemistry in astrophysically relevant environments. For instance, a QM/MM simulation could model the formation of this compound on the surface of an ice grain. In such a model, the reacting formaldehyde and methylamine molecules would be treated with a high-level QM method, while the surrounding water ice matrix would be described by a classical MM force field. This would allow for a realistic simulation of how the ice environment influences the reaction mechanism and kinetics, providing insights that are inaccessible to gas-phase calculations alone.

Machine Learning Approaches for Chemical Space Exploration and Property Prediction

Machine learning (ML) is rapidly transforming chemical research by enabling the high-throughput prediction of molecular properties and the exploration of vast chemical spaces. nih.govnih.gov ML models can be trained on existing data from quantum chemical calculations or experiments to learn the relationship between a molecule's structure and its properties. mit.edudiva-portal.orgresearchgate.net These trained models can then predict properties for new molecules with remarkable speed and accuracy, accelerating the discovery of compounds with desired characteristics. mit.edumdpi.com

One key application of ML is the exploration of chemical space—the immense set of all possible molecules. nih.govnih.gov For a given chemical formula like C₂H₇NO, ML algorithms could be used to generate and evaluate thousands of potential isomers, identifying stable structures and predicting their properties, such as rotational constants or reactivity. nih.govmatilda.science This complements traditional quantum chemical studies by rapidly screening large numbers of candidates to identify promising targets for more detailed investigation. chemrxiv.org While specific ML studies on this compound have not been published, the methodologies are ripe for application. An ML model could be trained on a database of related molecules to predict the stability, spectral properties, or reaction kinetics of this compound and its isomers, providing a powerful tool for future astrochemical research. chemrxiv.orgcecam.org

Synthesis and Formation Pathways of Methylaminomethanol

Laboratory Simulations of Formation Mechanisms

Laboratory experiments simulating extraterrestrial environments have been crucial in understanding how methylaminomethanol can form from abundant interstellar molecules.

Laboratory studies have demonstrated that methylamine (B109427) (CH₃NH₂) and formaldehyde (B43269) (H₂CO) readily react within water ice analogues at temperatures relevant to astrophysical environments. aanda.orgresearchgate.net These experiments, designed to mimic the conditions of interstellar or cometary ices, show the formation of N-methylaminomethanol. aanda.orgresearchgate.net Using techniques such as Fourier transform infrared spectroscopy and mass spectrometry, researchers have confirmed that these two simple interstellar molecules can combine to create a more complex organic structure. researchgate.net The reaction is considered a key step in understanding the evolution of molecular complexity during the process of star formation. researchgate.net

The formation of this compound is significant as it represents a potential precursor to biologically relevant molecules like amino acids. acs.org Computational studies support these experimental findings, indicating that this compound is a viable higher-energy isomer of C₂H₇NO that can be formed from the reaction of methylamine and formaldehyde in water ice analogues. acs.org

The synthesis of this compound from formaldehyde and methylamine has been shown to occur efficiently at low temperatures. aanda.org When an ice mixture containing water, formaldehyde, and methylamine deposited at 30 K was warmed, the reactants were consumed by 125 K, with the corresponding appearance of N-methylaminomethanol bands in the infrared spectrum. aanda.org

A critical finding from these low-temperature experiments is the remarkably low activation energy for the reaction. The measured activation energy for the formation of N-methylaminomethanol in water ice is approximately 1.1 ± 0.05 kJ mol⁻¹. aanda.orgresearchgate.net This low barrier allows the reaction to proceed readily in interstellar ices when they are gently heated, as occurs in environments like young stellar objects and photo-dissociation regions. aanda.orgresearchgate.net Further studies using isotopically labeled methylamine (CH₃¹⁵NH₂) yielded a slightly higher activation energy of 1.8 ± 0.08 kJ mol⁻¹, a difference attributed to a primary isotopic effect involving the nitrogen atom in the bond-forming process. aanda.org

| Reactants | Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|

| H₂CO + CH₃¹⁴NH₂ | 1.1 ± 0.05 | aanda.org |

| H₂CO + CH₃¹⁵NH₂ | 1.8 ± 0.08 | aanda.org |

The efficiency of this compound formation is influenced by various environmental factors, primarily temperature and radiation. The reaction proceeds when interstellar ices are gently warmed, a condition found in specific astrophysical environments such as young stellar objects or comets. aanda.orgresearchgate.net Numerical simulations confirm that the formation is likely at these low temperatures. aanda.orgresearchgate.net

Temperature fluctuations are a key driver; warming an ice mixture from 30 K to 125 K leads to the consumption of reactants and the formation of the product. aanda.org However, the stability of the newly formed this compound is also dependent on the environment. Simulations show that while it can form in less than a year at 10 K, its concentration can slowly decrease over millions of years due to UV degradation. researchgate.net At a slightly higher temperature of 30 K and in the presence of a UV flux, diffusion processes become more important and can affect the reaction rate. researchgate.net General studies on chemical reactions also highlight that factors like pressure and exposure to other chemicals can significantly impact reaction outcomes and product stability. proplate.com

| Environmental Factor | Effect on Formation/Stability | Reference |

|---|---|---|

| Gentle Warming (e.g., to 125 K) | Promotes formation from precursors in ice. | aanda.org |

| UV Radiation | Causes degradation over long timescales (10⁶ years). | researchgate.net |

| Temperature (10 K vs. 30 K) | Affects reaction and diffusion rates in ice simulations. | researchgate.net |

Mechanistic Studies of Solution-Phase Formation

While much of the research has focused on ice-phase synthesis, understanding the formation of this compound in the solution phase is also important.

The formation of this compound from formaldehyde and methylamine is an example of an aminolysis reaction. wikipedia.org Aminolysis is a chemical reaction where a molecule is split by an amine. wikipedia.org When the reacting amine is ammonia, the process is more specifically termed ammonolysis. wikipedia.org The reaction between formaldehyde and methylamine fits the broader definition of aminolysis, where methylamine acts as the nucleophile.

The proposed pathway involves the nucleophilic attack of the nitrogen atom of methylamine on the electrophilic carbonyl carbon of formaldehyde. This leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final this compound product. This mechanism is analogous to the formation of amides from carboxylic acid derivatives, a common application of aminolysis. wikipedia.org In some related systems, such as the ammonolysis of acetaldehyde (B116499), the reaction barrier can be high under standard conditions. acs.org

Catalysts can significantly lower the activation energy of a reaction, allowing it to proceed more rapidly or under milder conditions. libretexts.org While specific catalysts for the solution-phase synthesis of this compound are not extensively documented in the reviewed literature, the role of catalysts can be inferred from similar chemical systems.

For the related reaction of acetaldehyde ammonolysis, computational studies have shown that the presence of a single water molecule or a formic acid molecule can act as a catalyst, significantly lowering the reaction barrier. acs.org Homogeneous catalysts, which are in the same phase as the reactants, are often effective in solution. libretexts.org These can include transition metal compounds or simpler molecules that facilitate proton transfer steps in the reaction mechanism. acs.orglibretexts.org Heterogeneous catalysts, which provide a surface for the reaction, are also a possibility and are widely used in industrial processes. libretexts.org Given the structural simplicity of this compound formation, it is plausible that both acid and base catalysts could promote its synthesis in a solution phase by activating either the formaldehyde or the methylamine reactant.

Intermediate Formation and Stability in Synthetic Routes

This compound (CH₃NHCH₂OH), a hemiaminal, is a crucial but often transient intermediate in various chemical reactions. Its formation and stability are highly dependent on the specific reaction conditions, including the solvent, temperature, and presence of other reagents. While generally considered unstable and difficult to isolate, particularly in aqueous media, studies have shown that it possesses a notable degree of kinetic stability under specific environments. researchgate.netopen.ac.uk Reactive intermediates like this compound are typically short-lived, high-energy molecules that quickly convert to more stable compounds. libretexts.orgunacademy.com Their existence, while fleeting, is key to understanding the stepwise mechanism of a larger chemical reaction. libretexts.org

This compound is formed as an off-metal intermediate in the manganese-catalyzed dehydrogenative coupling of methanol (B129727) and methylamine, a process that ultimately yields N-methylformamide. acs.org This initial step involves the reaction of formaldehyde (formed from the dehydrogenation of methanol) with methylamine to produce the hemiaminal intermediate, this compound. acs.org This formation is a low-barrier nucleophilic addition. aanda.org

Similarly, it is generated in situ during certain synthetic procedures for N-hydroxymethyltriazenes. open.ac.uk In one proposed mechanism, a diazonium ion couples with this compound, which is generated in the reaction mixture, to form the protonated hydroxymethyltriazene. open.ac.uk

The formation of this compound has also been extensively studied in astrochemistry, particularly in simulated interstellar ice analogs. aanda.orgresearchgate.net Experiments involving the warming of ice mixtures containing formaldehyde (H₂CO) and methylamine (CH₃NH₂) have demonstrated the formation of this compound. aanda.org The formation is confirmed through Fourier Transform Infrared Spectroscopy (FTIR) and mass spectrometry, with a clear peak at m/z 61 corresponding to the molecule observed upon sublimation around 210 K. aanda.org Kinetic studies in these ice analogs show that methylamine and formaldehyde react quickly to form N-methylaminomethanol. researchgate.net

Stability and Conformational Analysis

The stability of this compound is a critical factor in the synthetic routes where it appears. It is generally considered chemically unstable, readily decomposing. open.ac.uk In aqueous solutions, hemiaminals like this compound are known to be elusive due to facile decomposition to water and the corresponding imine (methanimine in this case). researchgate.net However, it exhibits significant kinetic stability toward unimolecular decomposition in the gas phase. researchgate.net

Computational studies have provided detailed insights into its structural stability. This compound can exist in several conformations, primarily distinguished by the O–C–N–C dihedral angle. acs.org

Table 1: Conformational Stability of this compound

| Conformer | Dihedral Angle (O–C–N–C) | Relative Stability | Source |

| gauche (g-MAM) | ~60° | More stable | acs.org |

| anti (a-MAM) | ~180° | Less stable by 2.5 kcal/mol | acs.org |

This interactive table summarizes the relative stability of this compound conformers based on computational analysis.

Further computational analysis exploring the C₂H₇NO chemical space identified this compound as a viable, albeit higher-energy, species compared to the global minimum, 1-aminoethanol. nih.gov These studies identified nine distinct conformers of this compound, with the most stable being the GG' conformer, which is stabilized by an O-H···N intramolecular hydrogen bond. nih.gov

In specific environments, such as low-temperature ice matrices, this compound can be stabilized and isolated. researchgate.netaanda.org For instance, after its formation from formaldehyde and methylamine in an ice mixture, pure this compound can be obtained by desorbing the more volatile starting materials at 180 K. aanda.org However, this isolated intermediate is susceptible to degradation. Upon UV irradiation at 20 K, it undergoes photolysis. aanda.org Modeling of interstellar ice conditions suggests that after its initial formation, the concentration of N-methylaminomethanol slowly decreases over long timescales due to UV degradation, eventually forming N-methylformamide. researchgate.net

Table 2: Research Findings on this compound as an Intermediate

| Synthetic Route/Study | Role of this compound | Stability Findings | Analytical Method | Source |

| Dehydrogenative Coupling of Methanol and Amines | Hemiaminal intermediate | Exists as more stable gauche and less stable anti conformers. | Density Functional Theory (DFT) | acs.org |

| Formation in Interstellar Ice Analogs | Product of H₂CO and CH₃NH₂ reaction | Stable enough to be isolated at 180 K after sublimation of reactants; undergoes UV degradation. | FTIR, Mass Spectrometry | aanda.org |

| N-hydroxymethyltriazene Synthesis | Generated in situ for coupling | Believed to be chemically unstable and readily decomposes under general conditions. | Mechanistic Proposal | open.ac.uk |

| Computational Chemistry (C₂H₇NO Isomers) | Higher-energy isomer | Nine conformers exist; the GG' conformer is the most stable. | Computational Calculations | nih.gov |

| Astrochemical Modeling | Intermediate in complex molecule formation | Forms rapidly from precursors; slowly degrades via photolysis to N-methylformamide. | Kinetic Modeling | researchgate.net |

This interactive table presents detailed research findings on the formation and stability of this compound in various synthetic contexts.

Spectroscopic Characterization and Analytical Detection of Methylaminomethanol

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing light in the infrared region, molecules are excited from a lower to a higher vibrational state. The specific frequencies of light absorbed are characteristic of the molecule's structural features, including its functional groups and bond strengths.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate molecular structures. An FTIR spectrum represents a molecule's unique "fingerprint," arising from the absorption of infrared radiation at specific frequencies corresponding to its vibrational modes.

The primary vibrational modes for methanol (B129727) are well-documented and serve as a basis for understanding the more complex spectrum of methylaminomethanol. nist.gov

Table 1: Fundamental Vibrational Frequencies of Methanol (CH₃OH)

| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |

|---|---|---|---|

| 1 | A' | 3681 | OH stretch |

| 2 | A' | 3000 | CH₃ d-stretch |

| 3 | A' | 2844 | CH₃ s-stretch |

| 4 | A' | 1477 | CH₃ d-deform |

| 5 | A' | 1455 | CH₃ s-deform |

| 6 | A' | 1345 | OH bend |

| 7 | A' | 1060 | CH₃ rock |

| 8 | A' | 1033 | CO stretch |

| 9 | A" | 2960 | CH₃ d-stretch |

| 10 | A" | 1477 | CH₃ d-deform |

| 11 | A" | 1165 | CH₃ rock |

| 12 | A" | 200 | Torsion |

Data sourced from the NIST Chemistry Webbook, based on the work of Shimanouchi (1972). nist.gov

In addition to these, the spectrum of this compound would feature distinct bands from the methylamino group. These would include:

N-H Stretching: Typically observed in the 3300-3500 cm⁻¹ region.

C-N Stretching: Generally found in the 1000-1250 cm⁻¹ range.

N-H Bending: Occurring around 1550-1650 cm⁻¹.

The presence and precise position of these bands in an FTIR spectrum allow for the confirmation of the molecule's structure and functional groups.

Isotopic substitution is a valuable technique in vibrational spectroscopy for assigning specific vibrational modes. frontiersin.org By replacing an atom with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the reduced mass of the vibrating system is altered without changing the electronic potential energy surface of the molecule. miamioh.edu This change in mass leads to a predictable shift in the vibrational frequency.

The magnitude of this frequency shift is related to the change in the reduced mass (μ) of the oscillator. Heavier isotopes result in a lower vibrational frequency. The effect is most pronounced when there is a large relative change in mass, such as the substitution of hydrogen with deuterium (B1214612), which doubles the atomic mass. nih.gov For a simple diatomic oscillator, the ratio of the vibrational frequencies of the light (ν_L) and heavy (ν_H) isotopologues is approximately proportional to the square root of the inverse ratio of their reduced masses.

For deuterium substitution, this leads to a frequency ratio (ν_H / ν_D) of approximately 1.35-1.41 for the affected vibrations. nih.gov This significant and predictable shift allows researchers to confidently assign which vibrational bands correspond to specific hydrogen-containing groups (e.g., O-H, N-H, C-H). frontiersin.org

Table 2: Predicted Effects of Isotopic Substitution on Key Vibrational Modes of this compound

| Vibrational Mode | Bond(s) Involved | Isotopic Substitution | Expected Frequency Shift |

|---|---|---|---|

| O-H Stretch | O-¹H | ¹H → ²H (D) | Significant downshift |

| N-H Stretch | N-¹H | ¹H → ²H (D) | Significant downshift |

| C-H Stretch | C-¹H | ¹H → ²H (D) | Significant downshift |

| C-O Stretch | ¹²C-O | ¹²C → ¹³C | Moderate downshift |

| C-N Stretch | ¹²C-¹⁴N | ¹²C → ¹³C | Moderate downshift |

| C-N Stretch | C-¹⁴N | ¹⁴N → ¹⁵N | Moderate downshift |

This table illustrates the conceptual effect; actual shift values require experimental measurement or high-level computational modeling.

Rotational Spectroscopy for Astronomical and Laboratory Identification

Rotational spectroscopy measures the absorption of energy in the microwave region of the electromagnetic spectrum, corresponding to transitions between quantized rotational energy levels of a molecule in the gas phase. Because the rotational constants of a molecule are directly related to its moments of inertia, this technique provides extremely precise information about molecular geometry and structure.

The rotational spectrum of a molecule serves as a unique and unambiguous fingerprint, allowing for its precise characterization. lookchem.com Laboratory measurements are essential for determining the molecule's rotational constants (A, B, C), which are inversely proportional to the moments of inertia about the principal axes. nih.gov Further analysis can yield centrifugal distortion constants, which account for the slight stretching of the molecule as it rotates, and, for molecules with nuclei like ¹⁴N, nuclear quadrupole coupling constants that describe the interaction between the nuclear quadrupole moment and the electric field gradient within the molecule.

While specific experimental rotational data for this compound is not available, studies on analogous molecules like N-methyl-2-aminoethanol (MAE) demonstrate the methodology. frontiersin.org In such an experiment, the rotational spectrum is recorded over a wide frequency range (e.g., 6–75 GHz), and the observed transitions are assigned to specific quantum number changes. frontiersin.org This allows for the precise determination of the spectroscopic constants for one or more stable conformations (conformers) of the molecule.

Table 3: Example Spectroscopic Constants Determined for a Conformational Isomer of N-Methyl-2-Aminoethanol (gG'T-MAE)

| Parameter | Description | Value |

|---|---|---|

| A | Rotational Constant | 8329.9813 MHz |

| B | Rotational Constant | 3326.6908 MHz |

| C | Rotational Constant | 2690.4907 MHz |

| D_J | Centrifugal Distortion | 1.839 kHz |

| D_JK | Centrifugal Distortion | -5.13 kHz |

| χ_aa | ¹⁴N Quadrupole Coupling | -2.311 MHz |

| χ_bb | ¹⁴N Quadrupole Coupling | 2.923 MHz |

Data for the analogous molecule N-methyl-2-aminoethanol, from Melandri et al. (2018). frontiersin.org

Such a dataset, once obtained for this compound, would provide definitive structural information and the necessary foundation for its potential detection in astronomical sources.

The detection of complex organic molecules in the interstellar medium (ISM) is accomplished almost exclusively through rotational spectroscopy using large radio telescopes. The strategy relies on a direct comparison between astronomical observations and highly accurate laboratory data.

The process for detecting a molecule like this compound in the ISM involves several key steps:

Laboratory Spectroscopy: The rotational spectrum of the target molecule is first measured and analyzed in the laboratory to produce a highly accurate list of transition frequencies and their corresponding intensities.

Astronomical Observation: Radio telescopes, such as the Atacama Large Millimeter/submillimeter Array (ALMA), are used to survey the spectra of chemically rich interstellar regions, like star-forming molecular clouds.

Spectral Matching: The laboratory-derived list of transition frequencies is compared against the astronomical data. A secure detection requires the matching of multiple, unblended rotational lines at the correct frequencies and with plausible relative intensities.

This methodology has been successfully used to identify numerous complex organic molecules in space, including isomers and structurally related compounds. mdpi.com The precise frequencies from laboratory measurements are crucial for distinguishing the target molecule from the multitude of other species present in these dense interstellar environments.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form, electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a characteristic pattern. This fragmentation pattern provides valuable clues about the molecule's structure.

For this compound (molar mass ≈ 61.08 g/mol ), the molecular ion (M⁺˙) would be observed at an m/z of 61. As an amine with one nitrogen atom, it follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

The fragmentation of the this compound molecular ion is expected to be directed by its functional groups. Common fragmentation pathways for simple amino alcohols include:

Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines. youtube.comyoutube.com It involves the cleavage of a bond adjacent to the carbon bearing the heteroatom (oxygen or nitrogen). For this compound, this could involve the loss of a hydrogen atom from the central carbon or the loss of the methyl group.

Loss of a Small Neutral Molecule: Alcohols are known to lose a molecule of water (H₂O), which would result in a peak at M-18. youtube.com

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Origin |

|---|---|---|

| 61 | [CH₃NHCH₂OH]⁺˙ | Molecular Ion (M⁺˙) |

| 60 | [CH₃NCH₂OH]⁺ | Alpha-cleavage (loss of H˙) |

| 46 | [NHCH₂OH]⁺˙ | Alpha-cleavage (loss of CH₃˙) |

| 43 | [M - H₂O]⁺˙ | Loss of water |

| 31 | [CH₂OH]⁺ | Cleavage of C-N bond |

| 30 | [CH₂NH₂]⁺ | Cleavage of C-O bond |

These predictions are based on general fragmentation rules for alcohols and amines.

Analysis of the relative abundances of these fragment ions helps to piece together the structure of the original molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry is a crucial technique for elucidating the structure of a molecule by analyzing the fragmentation patterns of a selected precursor ion. While specific experimental MS/MS data for this compound is not extensively documented in publicly available literature, its fragmentation behavior can be predicted based on the known fragmentation pathways of alcohols and amines. The protonated molecule of this compound, [CH₃NHCH₂OH + H]⁺, would be the precursor ion in a typical positive-ion mode MS/MS experiment.

The primary fragmentation mechanisms for compounds containing alcohol and amine functional groups are alpha-cleavage and the loss of small neutral molecules. youtube.comopenstax.org For this compound, the following fragmentation pathways are plausible:

Alpha-Cleavage: This involves the cleavage of a carbon-carbon or carbon-hydrogen bond adjacent to the heteroatom (oxygen or nitrogen). For this compound, alpha-cleavage next to the nitrogen atom is a likely pathway. youtube.comopenstax.org

Loss of Water: Alcohols are known to readily lose a molecule of water (H₂O) upon fragmentation. openstax.orgyoutube.com

Loss of Formaldehyde (B43269): The structure of this compound suggests the possibility of a rearrangement reaction leading to the loss of a neutral formaldehyde (CH₂O) molecule.

These predicted fragmentation pathways can be summarized in the following table:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 62.055 | 44.050 | H₂O (18.015) | [CH₃NHCH₂]⁺ |

| 62.055 | 32.042 | CH₂O (30.010) | [CH₃NH₂ + H]⁺ |

| 62.055 | 30.034 | H₂COH (31.018) | [CH₃N]⁺ |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Isomer Differentiation and Structural Elucidation via High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides highly accurate mass measurements, which is essential for determining the elemental composition of a molecule and its fragments. This capability is particularly valuable for differentiating between isomers, which have the same molecular formula and nominal mass but different structural arrangements. lcms.cz The molecular formula for this compound is C₂H₇NO, and it has several structural isomers. acs.org

The differentiation of this compound from its isomers via HRMS would rely on the unique fragmentation patterns generated by their distinct structures. Even subtle differences in structure can lead to significant variations in the relative abundances of fragment ions. nih.gov

For instance, the isomers of this compound would likely produce different fragment ions upon collision-induced dissociation. The stability of the resulting fragment ions often dictates the most favorable fragmentation pathway. chemguide.co.uk By comparing the high-resolution mass spectra and MS/MS fragmentation patterns of an unknown compound to those of known standards or to theoretically predicted spectra, it is possible to identify the specific isomer. kyoto-u.ac.jp

The table below lists some of the potential structural isomers of this compound and their key structural differences that would influence their mass spectrometric fragmentation.

| Isomer Name | Chemical Structure | Key Structural Difference |

| This compound | CH₃NHCH₂OH | Contains a secondary amine and a primary alcohol. |

| 2-Aminoethanol | HOCH₂CH₂NH₂ | Contains a primary amine and a primary alcohol. |

| Ethoxyamine | CH₃CH₂ONH₂ | Contains an ether linkage and a primary amine. |

| N,N-Dimethylhydroxylamine | (CH₃)₂NOH | Contains a hydroxylamine (B1172632) functional group with two methyl substituents. |

The distinct connectivity of atoms in these isomers would lead to the formation of characteristic fragment ions in an MS/MS experiment, allowing for their unambiguous identification when analyzed by high-resolution mass spectrometry.

Reaction Kinetics and Environmental Transformation Mechanisms of Methylaminomethanol

Gas-Phase Reaction Kinetics

In the atmosphere, the primary degradation pathway for many organic compounds is initiated by reaction with hydroxyl (•OH) radicals. While direct experimental kinetic data for the gas-phase reactions of methylaminomethanol are not extensively available in the reviewed literature, the reactivity can be inferred from studies on structurally similar amines and through established structure-activity relationship (SAR) models. mdpi.comccsnorway.com

The reaction of this compound with •OH radicals is expected to proceed primarily via hydrogen abstraction. There are three potential sites for H-atom abstraction: the methyl group (-CH₃), the aminomethanol (B12090428) group (-NHCH₂OH), specifically from the N-H, O-H, or C-H bonds.

The degradation is initiated by the abstraction of a hydrogen atom by a hydroxyl radical, leading to the formation of a water molecule and an organic radical. For instance, abstraction from the methyl group would form a •CH₂NHCH₂OH radical. Subsequent reactions with atmospheric oxygen (O₂) would lead to the formation of peroxy radicals, which can then undergo further reactions to form stable end-products. Based on studies of similar amines, the dominant reaction pathways are typically H-abstraction from the C-H bonds of the alkyl group and the N-H bond of the amine group. ccsnorway.com

Directly measured rate constants for this compound are not prominent in the literature; however, data for related, less complex amines like methylamine (B109427) and dimethylamine (B145610) provide valuable proxies. ccsnorway.com The rate constants for their reactions with •OH radicals have been determined over various temperature ranges, often showing a negative temperature dependence, where the reaction rate increases as the temperature decreases. ccsnorway.comnih.gov This behavior is characteristic of reactions that proceed via a stable intermediate complex. mdpi.comnih.gov

Structure-activity relationship (SAR) methods can be employed to estimate rate constants for organic compounds where experimental data are lacking. mdpi.com These methods assign base rate constants for different reaction pathways (e.g., H-abstraction from various sites) and apply correction factors based on the influence of substituent groups near the reaction site. mdpi.comcopernicus.org

Table 1: Experimental Rate Constants for the Reaction of Simple Amines with •OH Radicals This table provides data for analogous compounds in the absence of specific data for this compound.

Condensed-Phase Reaction Dynamics

In non-gaseous environments, such as interstellar ices or aqueous systems, the reactivity of this compound is governed by different principles, including diffusion rates, solvent effects, and photochemical processes.

Laboratory experiments simulating the conditions of interstellar and cometary ices have demonstrated that this compound (CH₃NHCH₂OH) can be efficiently formed through the thermal reaction of methylamine (CH₃NH₂) and formaldehyde (B43269) (H₂CO) in water ice analogues. researchgate.netaanda.orgaanda.org This reaction proceeds readily at astronomically relevant temperatures, suggesting that this compound is a likely component of ices in young stellar objects, photo-dissociation regions, and comets. researchgate.netaanda.org

The formation is a nucleophilic addition reaction and has a very low activation energy, allowing it to occur even when interstellar ices are only gently warmed. researchgate.netaanda.org Computational studies have further explored the stability of different conformers of this compound, identifying the most stable structures under interstellar conditions. acs.org

Table 2: Experimental Findings on this compound Formation in Ice Analogues

Phototransformation, or photolysis, is a key degradation process initiated by the absorption of light. oecd.org In the context of interstellar ices, the evolution of mixtures containing this compound is influenced by ultraviolet (UV) radiation. researchgate.netaanda.org Photochemical studies on ice analogues containing H₂O, CH₃OH, and NH₃ (precursors to this compound) show that UV photolysis is a critical driver for the formation of more complex organic molecules. researchgate.net

Numerical simulations of these ice analogues under UV flux show the abundance of N-methylaminomethanol as a function of time. researchgate.net These models indicate that its concentration is dependent on factors like temperature, diffusion processes within the ice, and the intensity of the UV field. researchgate.netacs.org In aqueous environments on Earth, direct photolysis in surface waters would be governed by the absorption spectrum of this compound and the quantum yield of the reaction, following pseudo-first-order kinetics under constant irradiation. oecd.orgoecd.org

Theoretical Kinetic Modeling of this compound Fate in Diverse Environments

Theoretical kinetic models are essential tools for predicting the transformation and ultimate fate of chemicals in complex environments where direct measurement is challenging. rsc.orgnih.gov For this compound, such models can simulate its degradation pathways and lifetimes under various atmospheric or astrophysical conditions.

In atmospheric modeling, kinetic models would incorporate the rate constants for reactions with •OH and other oxidants, temperature and pressure dependencies, and subsequent reactions of the resulting radicals. rsc.org These models help predict the atmospheric lifetime and the formation of secondary products.

For condensed phases, such as interstellar ices, numerical simulations have been used to confirm that the formation of N-methylaminomethanol from its precursors is likely at low temperatures. researchgate.netaanda.org More complex models can incorporate diffusion kinetics within the ice matrix and the effects of UV photolysis to predict the abundance of this compound and its subsequent transformation products over astronomical timescales. researchgate.net In other contexts, like the degradation of chemicals in solid forms, kinetic models can be built based on reaction mechanisms supported by ab initio calculations of activation energies for individual reaction steps, integrating factors like temperature and the presence of other reactive species. nih.gov These theoretical approaches provide a framework for understanding the stability and reactivity of this compound across vastly different chemical landscapes.

Table of Mentioned Compounds

Advanced Analytical Methodologies in Methylaminomethanol Research

Chromatographic-Spectroscopic Coupling Methods for Complex Mixture Analysis

The analysis of methylaminomethanol is frequently complicated by its presence in intricate mixtures containing precursors, byproducts, and a sample matrix. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for resolving and identifying the components of such mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. filab.frlibretexts.orgphcogj.com For this compound, direct analysis by GC-MS is challenging due to its polarity and thermal instability. However, after appropriate derivatization to form a more stable and volatile compound, GC-MS provides high-resolution separation and definitive structural identification through mass spectral fragmentation patterns. sigmaaldrich.comsigmaaldrich.com The mass spectrometer acts as a highly specific detector, allowing for the deconvolution of co-eluting peaks and the identification of trace components in a complex sample. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly suited for polar and thermally labile compounds that are not amenable to GC. lcms.czlcms.czchromatographyonline.com For this compound, reversed-phase LC may offer limited retention due to the compound's high polarity. nih.gov Alternative approaches like Aqueous Normal Phase (ANP) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can be more effective. sjsu.edu Coupling LC with tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity, enabling the quantification of this compound even at low concentrations in complex biological or environmental samples. lcms.czrsc.org

In astrochemistry research, the formation of N-methylaminomethanol from methylamine (B109427) and formaldehyde (B43269) in ice analogues has been studied using Temperature Programmed Desorption (TPD) coupled with mass spectrometry. aanda.orgresearchgate.net In these experiments, the ice mixture is slowly heated, and the sublimating molecules are detected by a mass spectrometer. This method separates species based on their volatility and provides mass information for identification, confirming the formation of CH₃NHCH₂OH at specific temperatures. aanda.org

Table 1: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Applicability to this compound | Advantages | Challenges |

|---|---|---|---|---|

| GC-MS | Separates volatile compounds in a gas phase, followed by mass analysis. | Requires derivatization to increase volatility and thermal stability. | High chromatographic resolution, provides structural information from mass spectra. | Potential for thermal degradation even after derivatization; compound is inherently non-volatile. |

| LC-MS/MS | Separates compounds in a liquid phase, followed by tandem mass analysis. | Suitable for direct analysis of the polar, non-volatile compound. | High sensitivity and selectivity, avoids high temperatures. | Requires specialized column chemistry (e.g., HILIC, ANP) for good retention. nih.govsjsu.edu |

| TPD-MS | Separates compounds based on volatility during controlled heating, followed by mass analysis. | Used to study its formation and sublimation from ice matrices in laboratory simulations. aanda.orgresearchgate.net | Directly probes gas-phase molecules from solid/ice samples. | Not a conventional chromatographic technique; resolution is typically lower. |

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a critical strategy in the analysis of this compound, aimed at overcoming its inherent chemical properties that are challenging for many analytical techniques. sigmaaldrich.com The primary goals of derivatizing this compound are to increase its thermal stability and volatility for GC analysis and to introduce a chromophore or fluorophore for enhanced detection in HPLC. sigmaaldrich.comlibretexts.org This chemical modification targets the active hydrogens on the hydroxyl (-OH) and secondary amine (-NH) functional groups. sigmaaldrich.com

Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting silylated derivative of this compound is significantly more volatile and thermally stable, making it suitable for GC-MS analysis. researchgate.net

Acylation is another robust method that involves the introduction of an acyl group. libretexts.org Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine and alcohol groups to form stable, volatile esters and amides. The incorporation of fluorine atoms in these derivatives greatly enhances their detectability by electron capture detection (ECD) in GC and provides characteristic mass fragments in MS. libretexts.org

For LC analysis, derivatization aims to attach a UV-absorbing or fluorescent tag to the molecule.

Benzoyl chloride can react with the amine and alcohol groups to form benzoyl derivatives, which have strong UV absorbance, facilitating detection by HPLC-UV. acs.org

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a reagent that reacts with primary and secondary amines to produce highly stable, fluorescent derivatives, allowing for sensitive detection in HPLC with fluorescence detection. nih.govwaters.com

3,5-Dinitrobenzoyl chloride can be used to derivatize amino alcohols, introducing a strong chromophore for HPLC-UV detection. nih.gov

The choice of derivatization strategy depends on the analytical technique being employed and the specific requirements of the analysis, such as sensitivity and the nature of the sample matrix.

Table 2: Common Derivatization Reagents for Functional Groups in this compound

| Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative | Primary Analytical Benefit |

|---|---|---|---|---|

| Silylating Agents | BSTFA, MTBSTFA sigmaaldrich.comresearchgate.net | -OH, -NH | Trimethylsilyl (TMS) ether/amine | Increased volatility and thermal stability for GC-MS. |

| Acylating Agents | TFAA, PFAA libretexts.org | -OH, -NH | Trifluoroacetyl (TFA) ester/amide | Increased volatility for GC-MS and enhanced ECD response. |

| Benzoylating Agents | Benzoyl Chloride acs.org | -OH, -NH | Benzoyl ester/amide | Adds a strong UV chromophore for HPLC-UV detection. |

| Fluorescent Labeling | AQC nih.govwaters.com | -NH | AQC-amine adduct | Creates a highly fluorescent product for sensitive HPLC analysis. |

Novel Approaches in Chemical Speciation Studies

Chemical speciation of the methylamine-formaldehyde system is crucial for understanding the formation, stability, and reactivity of this compound. Since this compound is a labile hemiaminal, it exists in a dynamic equilibrium with its precursors and can participate in further reactions. aanda.orgresearchgate.netnih.gov Novel analytical approaches focus on characterizing this complex system, often under conditions that preserve the integrity of the different species.

One key area of research is the direct observation of the reaction between methylamine and formaldehyde. In studies simulating astrophysical conditions, Fourier Transform Infrared (FTIR) spectroscopy has been used to monitor the reaction in water ice analogues at low temperatures. aanda.orgresearchgate.net By analyzing the changes in the infrared spectra over time and with increasing temperature, researchers can identify the formation of N-methylaminomethanol through its characteristic vibrational bands and distinguish it from its precursors and other products like polyoxymethylene. aanda.org

The inherent instability of hemiaminals like this compound makes their isolation and characterization challenging. researchgate.netnih.govmdpi.com Novel approaches to studying these transient species include:

In situ Spectroscopy: Using techniques like FTIR in specialized liquid cells or at low temperatures allows for the observation of hemiaminals in the reaction medium without the need for isolation. nih.govmdpi.com

Stabilization in Confined Environments: Research has shown that labile intermediates can be stabilized within synthetic receptors or cavitins. mdpi.com These molecular hosts create a microenvironment that protects the hemiaminal from degradation, allowing for its characterization using techniques like NMR spectroscopy. While not yet applied to this compound specifically, this represents a promising future direction.

The analysis of the reaction products of formaldehyde and methylamine often reveals a complex mixture of oligomers and polymers, in addition to the simple hemiaminal. ontosight.aiontosight.ai Advanced mass spectrometry techniques are vital for the speciation of these complex reaction products, providing information on the molecular weight distribution and structure of the various compounds formed.

Integration of Chemometrics for Spectroscopic Data Analysis

Spectroscopic analysis of mixtures containing this compound, such as those from reaction monitoring or biological samples, often generates large and complex datasets. myfoodresearch.com The spectral profiles of this compound, its precursors (methylamine, formaldehyde), and potential byproducts can be highly convoluted and overlapping. japsonline.com Chemometrics, the application of mathematical and statistical methods to chemical data, provides powerful tools to extract meaningful information from this complex data. mdpi.comresearchgate.net

Principal Component Analysis (PCA) is an exploratory, unsupervised pattern recognition technique widely used to analyze spectroscopic data. japsonline.comekb.eg In the context of this compound research, PCA can be applied to a series of FTIR or mass spectra collected over time to:

Identify the number of independent chemical species contributing to the spectra.

Visualize the reaction trajectory in a lower-dimensional space (scores plot).

Identify spectral regions (loadings plot) that are most characteristic of the reactants, intermediates (like this compound), and products.

Multivariate Calibration methods, such as Partial Least Squares (PLS) regression, are used to build predictive models from spectroscopic data. japsonline.commdpi.com For instance, a PLS model can be developed to quantify the concentration of this compound in a mixture using its FTIR spectrum, even in the presence of interfering species. researchgate.net This approach requires a set of calibration samples with known concentrations to build the model. A notable application demonstrated the use of a chemometric model based on FTIR spectroscopy to accurately quantify isotopic impurities (d0-, d1-, and d2-methylamine) in d3-methylamine hydrochloride, a closely related compound, achieving low limits of quantitation. nih.gov This highlights the power of combining spectroscopy with chemometrics for quantitative analysis of closely related structures.

The integration of chemometrics is essential for:

Resolving Complex Mixtures: Mathematically separating the spectral contributions of different components in a mixture. dtic.mil

Quantitative Analysis: Building robust calibration models to predict the concentration of this compound from its spectrum. researchgate.netnih.gov

Classification: Differentiating between samples based on their spectroscopic fingerprints, for example, to classify reaction conditions or sample origins. japsonline.com

Table 3: Application of Chemometric Methods in this compound Research

| Chemometric Method | Data Source | Objective | Expected Outcome |

|---|---|---|---|

| Principal Component Analysis (PCA) | Time-resolved FTIR or MS spectra | Exploratory data analysis, reaction monitoring. | Identification of key spectral changes, visualization of reaction progress, discrimination between reaction stages. japsonline.comekb.eg |

| Partial Least Squares (PLS) Regression | FTIR or Raman spectra from calibration standards | Quantitative analysis of this compound in mixtures. | A predictive model that correlates spectral data to concentration, enabling rapid quantification. researchgate.net |

| Multivariate Curve Resolution (MCR) | GC-MS or LC-MS data matrices | Deconvolution of co-eluting or spectrally overlapping components. | Pure chromatograms and mass spectra for each component in the mixture, including this compound and its isomers or byproducts. researchgate.net |

Conclusion and Future Research Directions

Summary of Current Understanding and Identified Research Gaps

Current research has established that methylaminomethanol is a key, albeit often transient, intermediate in several chemical contexts. It is readily formed from the reaction of two abundant interstellar molecules, methylamine (B109427) (CH₃NH₂) and formaldehyde (B43269) (H₂CO), particularly in low-temperature water ice analogues that simulate astrophysical environments. aanda.org Laboratory studies have demonstrated that this reaction can proceed at temperatures relevant to young stellar objects and comets, suggesting that this compound is a plausible molecule in such regions. aanda.org

Computationally, this compound is recognized as a viable, though higher-energy, isomer of C₂H₇NO. nih.govacs.org While it is more energetic than the global minimum, 1-aminoethanol, its potential for existence in the interstellar medium (ISM) is considered significant. nih.govacs.org This is supported by the general observation in astrochemistry that higher-energy isomers can be prevalent in the ISM. nih.gov In terrestrial chemistry, it is understood as a hemiaminal intermediate in reactions like the manganese-catalyzed synthesis of N-methylformamide and urea (B33335) derivatives. acs.org

Despite this foundational knowledge, significant research gaps remain:

Definitive Interstellar Detection: The most critical research gap is the lack of a definitive detection of this compound in any astrophysical environment. nih.gov While its precursors are common and its formation is plausible, it has not been observed via radio astronomy or other spectroscopic methods. This contrasts with its isomer, 2-aminoethanol, which has been detected in the ISM. matilda.science

Comprehensive Spectroscopic Data: To aid astronomical searches, a complete and highly accurate set of spectroscopic data (particularly rotational spectra for radio astronomy) is needed. While computational studies have provided rotational constants, laboratory-based measurements under astrophysically relevant conditions are essential for an unambiguous search. nih.govacs.org

Environmental Stability and Reactivity: The full scope of this compound's stability and reaction pathways in diverse environments is not fully understood. While its formation and UV-induced degradation to N-methylformamide in ices have been studied, its chemistry in the gas phase of the ISM, on different dust grain surfaces, or in planetary atmospheres is largely theoretical. aanda.orgccsnorway.com There is a general scarcity of experimental data on the kinetics and products of its oxidation reactions. ccsnorway.com

Role in Prebiotic Synthesis: Although considered a potential precursor to the amino acid sarcosine (B1681465) through processes like the Strecker synthesis, the efficiency and specific conditions of this pathway involving this compound have not been extensively demonstrated experimentally. researchgate.net

Promising Avenues for Future Experimental and Theoretical Investigations

Addressing the identified research gaps requires a concerted effort involving both experimental and theoretical approaches.

Future Experimental Investigations:

Targeted Astronomical Surveys: High-sensitivity radio astronomy facilities, such as the Atacama Large Millimeter/submillimeter Array (ALMA), should be used to conduct deep searches for the predicted rotational transitions of this compound. nih.gov Star-forming regions rich in complex organic molecules, like Sagittarius B2 (Sgr B2), are prime targets. nih.gov

Laboratory Spectroscopy: Advanced laboratory techniques are needed to measure the rotational and vibrational spectra of this compound with high precision. nih.govarxiv.org This data is crucial for creating accurate line lists that will enable definitive identification from astronomical observations.

Ice Chemistry Simulations: Further laboratory experiments simulating interstellar and cometary ices should explore the formation and destruction of this compound under a wider range of conditions. aanda.org This includes varying the ice composition, temperature, and the flux and energy of UV radiation and cosmic rays to better constrain its lifecycle in space. researchgate.net

Reaction Dynamics Studies: Gas-phase reaction studies, potentially using techniques like isomer-selective photoionization time-of-flight mass spectrometry (PI-ReTOF-MS), can elucidate the kinetics and product branching ratios of reactions involving this compound. researchgate.net This would provide critical data for chemical models of the ISM and planetary atmospheres.

Future Theoretical Investigations:

Advanced Computational Modeling: Quantum chemical calculations should continue to refine the energetic and spectroscopic properties of this compound and its various conformers. nih.govacs.org These models can also explore the energy barriers of its formation and destruction pathways, including its interactions with catalytic surfaces like dust grains. acs.org

Astrochemical Network Modeling: Updated astrochemical models should incorporate a more detailed network of reactions involving this compound. By including the latest theoretical and experimental kinetic data, these simulations can predict its abundance in different astrophysical environments and guide observational searches. aanda.org

Atmospheric Chemistry Simulations: Theoretical models can explore the potential role of this compound as a transient species in Earth's atmosphere, arising from the photo-oxidation of methylamine. ccsnorway.com This would help assess its potential, if any, contribution to atmospheric chemistry.

Broader Implications of this compound Research across Disciplines

The study of this compound, while focused on a single molecule, has implications that extend across several scientific fields.

Astrobiology and Prebiotic Chemistry: The definitive detection of this compound in the ISM would be a significant finding. It would provide strong evidence for the formation of aminoalcohols in space, bolstering the hypothesis that the building blocks of life, or their direct precursors, could be formed in interstellar space and delivered to nascent planets like early Earth. researchgate.net As a potential precursor to the amino acid sarcosine, its presence would add a crucial piece to the puzzle of the origin of life. aanda.orgresearchgate.net

Organic Synthesis: A deeper understanding of the stability and reactivity of this hemiaminal intermediate could inform the development of new synthetic methodologies. acs.org For instance, controlling the formation and subsequent reaction of this compound could lead to more efficient, atom-economical routes for producing N-methylformamide, substituted ureas, and other nitrogen-containing compounds that are valuable in industrial and pharmaceutical chemistry. acs.orglookchem.com

Astrochemistry: Research into this compound contributes to the broader understanding of molecular complexity in the universe. Studying the C₂H₇NO family of isomers helps scientists understand the principles that govern which molecules are formed in space and why some, even those of higher energy, can be abundant. nih.gov This provides crucial insights into the fundamental chemical processes that occur in the vast, low-temperature, low-pressure laboratory of the interstellar medium.

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural properties of Methylaminomethanol?

this compound’s structure can be analyzed using nuclear magnetic resonance (NMR) spectroscopy to identify amine and hydroxyl proton environments, infrared (IR) spectroscopy to detect functional groups (e.g., O–H and N–H stretches), and X-ray crystallography for precise bond-length and angle measurements. For example, ab initio studies have validated its carbinolamine intermediate structure via computational IR frequency comparisons with experimental data .

Q. How can researchers optimize experimental protocols for synthesizing this compound?

Synthesis typically involves the reaction of methylamine with formaldehyde under controlled pH and temperature. Key parameters include:

- Solvent selection : Aqueous or polar aprotic solvents (e.g., methanol) to stabilize intermediates.

- Catalyst use : Acidic or basic conditions to modulate reaction reversibility and intermediate stability .

- Purification : Distillation or chromatography to isolate the carbinolamine from byproducts like N-methylmethanimine. Document protocols using metrics aligned with instrument precision (e.g., reporting yields to ±0.1%) .

Advanced Research Questions

Q. What computational approaches are critical for studying this compound’s hydrolysis mechanisms?

Ab initio quantum chemical methods (e.g., density functional theory, DFT) and molecular dynamics simulations can model reaction pathways, such as the hydrolysis of N-methylmethanimine to this compound. Explicit water molecules must be included to account for hydrogen-bonding effects, which lower Gibbs free energy barriers (e.g., from ~25 kcal/mol to <10 kcal/mol in hydrated systems) . Studies comparing this compound with analogs (e.g., dithis compound) reveal solvent-dependent proton transfer mechanisms .

Q. How should researchers address contradictory kinetic data in studies of this compound’s stability?

Conflicting results may arise from variations in solvent polarity, temperature, or measurement techniques. To resolve discrepancies:

- Systematic reviews : Conduct meta-analyses of published kinetic data, adjusting for methodological differences (e.g., NMR vs. chromatographic quantification) .

- Error analysis : Quantify uncertainties from instrumentation (e.g., ±0.5°C temperature fluctuations) and statistical significance testing (p < 0.05) .

- Sensitivity studies : Use computational models to test how small parameter changes affect outcomes .

Q. What are best practices for designing experiments to investigate this compound’s role as a reaction intermediate?

- Isotopic labeling : Track intermediates using deuterated methylamine (CD₃NH₂) to distinguish hydrolysis pathways via mass spectrometry.

- In situ monitoring : Employ real-time techniques like Raman spectroscopy to capture transient intermediates.

- Control experiments : Compare results with non-reactive analogs (e.g., ethanolamine) to confirm specificity .

Methodological and Reporting Standards

Q. How should this compound’s thermodynamic data be reported to ensure reproducibility?

- Use the metric system (e.g., kJ/mol for Gibbs energy).

- Report numerical values to ≤3 significant figures unless instrument precision justifies higher resolution (e.g., ±0.01 kcal/mol for calorimetry) .

- Include error margins and statistical significance thresholds (e.g., p < 0.01) for derived parameters .

Q. What guidelines apply to documenting this compound’s role in reaction mechanisms for publication?

- Results section : Present raw data (e.g., activation energies) alongside processed results (e.g., Arrhenius plots).

- Discussion section : Contrast findings with prior studies (e.g., Hall and Smith’s carbinolamine work ) and highlight unresolved questions (e.g., solvent effects on reverse reaction rates).

- Supplementary materials : Provide computational input files (e.g., Gaussian .com files) and spectral datasets .

Literature and Data Management

Q. How can researchers systematically review contradictory findings on this compound’s reactivity?

- Search strategy : Use keywords like “this compound hydrolysis,” “carbinolamine stability,” and “ab initio reaction mechanisms” across databases (e.g., SciFinder, PubMed).

- Inclusion criteria : Prioritize peer-reviewed studies with detailed methodologies (e.g., explicit water models in DFT).

- Data synthesis : Create tables comparing activation energies, solvent systems, and computational methods .

Q. What ethical standards govern the use of this compound in human subjects research?

- Protocol approval : Submit experimental designs to institutional review boards (IRBs) for studies involving human-derived samples.

- Participant selection : Define exclusion criteria (e.g., allergy to amine derivatives) and obtain informed consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.